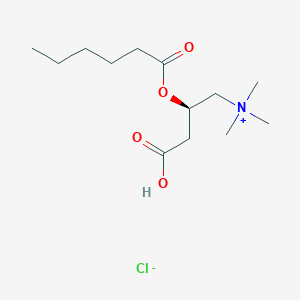

Hexanoyl-L-carnitine chloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHGTKVOSRYXOK-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Hexanoyl-L-carnitine Chloride in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine, a molecule that plays a significant role in cellular energy metabolism.[1][2][3][4] It is the ester of L-carnitine and hexanoic acid (a six-carbon fatty acid). In metabolic research, Hexanoyl-L-carnitine serves as a crucial tool for investigating the intricacies of fatty acid oxidation (FAO), particularly the function of the carnitine shuttle and the enzymatic activity of carnitine acyltransferases.[1][5] This guide provides an in-depth overview of its function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Principles: Fatty Acid Oxidation and the Carnitine Shuttle

Fatty acid oxidation is a primary metabolic pathway for energy production, especially in high-energy-demand tissues like the heart and skeletal muscle.[6][7] This process breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[8]

The critical initial step for the oxidation of long-chain fatty acids (LCFAs) is their transport from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[9][10][11] The inner mitochondrial membrane is impermeable to LCFAs and their activated form, acyl-CoAs.[12] This barrier is overcome by the carnitine shuttle , a transport system composed of three key components:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, exchanging coenzyme A for carnitine.[10][13][14][15]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a free carnitine molecule.[10][15][16]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the CPT1 reaction, converting the incoming acylcarnitine back into acyl-CoA and freeing carnitine to be shuttled back to the cytosol.[10][13][15]

The regenerated acyl-CoA in the matrix is now available for β-oxidation. Hexanoyl-L-carnitine, as a pre-formed medium-chain acylcarnitine, can bypass the CPT1 step and is transported into the mitochondrial matrix by CACT. Once inside, it serves as a direct substrate for CPT2, making it an invaluable tool for studying the latter stages of the carnitine shuttle and the subsequent β-oxidation cascade.

The Role of Hexanoyl-L-carnitine in Metabolic Research

This compound is primarily used as a research chemical for:

-

Studying Enzyme Kinetics: It is used as a substrate to determine the kinetic properties of carnitine acyltransferases, such as Carnitine Octanoyltransferase (COT) and CPT2.[17]

-

Investigating Fatty Acid Oxidation: By providing a direct substrate to the mitochondrial matrix, it allows researchers to measure the rate of FAO independent of the CPT1 regulatory step.[18] This is particularly useful for assessing the function of the β-oxidation spiral itself.

-

Diagnosing Metabolic Disorders: The pattern of acylcarnitines, including hexanoylcarnitine, in bodily fluids can be indicative of inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency.[19][20]

-

Probing Mitochondrial Function: It is used in respirometry assays with isolated mitochondria or permeabilized cells to assess the capacity of mitochondria to oxidize medium-chain fatty acids.[21]

Quantitative Data: Enzyme Substrate Specificity

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Source Organism | Notes |

| Carnitine Acetyltransferase (CrAT/CAT) | Acetyl-CoA | 35 - 70 | ~120 | Pigeon Breast Muscle | Prefers short-chain acyl-CoAs. |

| Propionyl-CoA | 15 - 30 | ~140 | Pigeon Breast Muscle | High activity with C3-CoA. | |

| Butyryl-CoA | 5 - 15 | ~110 | Pigeon Breast Muscle | Activity decreases with longer chains. | |

| Carnitine Octanoyltransferase (COT) | Hexanoyl-CoA | ~2.5 | ~15 | Mouse Liver | High affinity for medium-chain acyl-CoAs. |

| Octanoyl-CoA | ~2.0 | ~20 | Mouse Liver | Optimal substrate is typically C8-CoA. | |

| Decanoyl-CoA | ~3.0 | ~12 | Mouse Liver | Activity decreases with chains longer than C8. | |

| Carnitine Palmitoyltransferase II (CPT2) | Palmitoyl-CoA (C16) | ~15 | ~2.5 | Bovine Liver | Primarily acts on long-chain acyl-CoAs.[22] |

| Myristoyl-CoA (C14) | ~10 | ~3.0 | Bovine Liver | Shows activity with a range of long-chain substrates. |

Note: The values presented are approximate and can vary significantly based on the purification method, assay conditions, and enzyme source.

Experimental Protocols

Two primary methods are employed to measure fatty acid oxidation using acylcarnitine substrates like Hexanoyl-L-carnitine.

Radiometric Measurement of Fatty Acid β-Oxidation

This method quantifies the rate of β-oxidation by measuring the production of acid-soluble metabolites (ASMs) from a radiolabeled substrate.[23]

Principle: A radiolabeled acylcarnitine (e.g., containing ¹⁴C or ³H) is supplied to isolated mitochondria, permeabilized cells, or tissue homogenates. The β-oxidation process cleaves the fatty acid chain, generating radiolabeled acetyl-CoA and other small, acid-soluble molecules. The reaction is stopped with an acid (like perchloric acid), which precipitates the un-metabolized long-chain substrate. The radioactivity in the acid-soluble supernatant is then measured by scintillation counting and is proportional to the rate of FAO.[23]

Detailed Protocol (Adapted for Isolated Hepatocytes): [23][24]

-

Hepatocyte Isolation: Isolate primary hepatocytes from a mouse liver using a standard collagenase perfusion technique.

-

Preparation of Reaction Medium: Prepare a suitable incubation buffer (e.g., M199 medium) and warm it to 37°C.[23]

-

Substrate Preparation: Prepare a stock solution of [1-¹⁴C]Hexanoyl-L-carnitine.

-

Initiation of the Assay:

-

Dispense isolated hepatocytes into reaction tubes pre-warmed to 37°C in a shaking water bath.

-

Add the radiolabeled Hexanoyl-L-carnitine to each tube to initiate the reaction. Include control tubes with known inhibitors of FAO, such as etomoxir (B15894) (for CPT1, though less relevant for an acylcarnitine substrate) or rotenone/antimycin A to inhibit the electron transport chain.[23]

-

-

Reaction Termination: After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding a volume of cold perchloric acid.[23]

-

Separation of Metabolites: Vortex the tubes and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins and unmetabolized substrate.[23]

-

Quantification:

-

Carefully transfer a known volume of the clear supernatant (containing the ¹⁴C-ASMs) to a scintillation vial.[23]

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Measure the protein concentration in the original cell suspension to normalize the results.

-

-

Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of substrate converted to ASMs per minute per milligram of protein.

Respirometry-Based Measurement of FAO (Extracellular Flux Analysis)

This method measures the oxygen consumption rate (OCR) of live cells in real-time, which is an indicator of mitochondrial respiration and, by extension, fatty acid oxidation.[21]

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures real-time changes in oxygen concentration in the medium surrounding adherent cells. By providing Hexanoyl-L-carnitine as the primary fuel source, the resulting OCR is directly linked to the oxidation of this fatty acid. Specific inhibitors are used to confirm that the observed respiration is due to FAO.

Detailed Protocol (Adapted for Adherent Cells): [8]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.

-

Preparation of Assay Medium: Prepare a substrate-limited base medium (e.g., XF Base Medium supplemented with L-glutamine and sodium pyruvate). On the day of the assay, supplement this medium with a working concentration of Hexanoyl-L-carnitine (e.g., 0.5 mM L-Carnitine and the desired concentration of hexanoate (B1226103) or pre-conjugated hexanoylcarnitine).[8]

-

Cell Preparation: One hour before the assay, remove the culture medium from the cells, wash with the prepared FAO assay medium, and replace with fresh FAO assay medium. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

-

Compound Plate Preparation: Prepare a compound plate with desired inhibitors. A typical injection strategy would be:

-

Port A: Vehicle or compound of interest.

-

Port B: Etomoxir (to inhibit CPT1 and confirm dependence on long-chain FAO, or to confirm the bypass by hexanoylcarnitine).

-

Port C: FCCP (an uncoupler to measure maximal respiration).[25]

-

Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

-

-

Assay Execution: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the calibration and measurement protocol.

-

Data Analysis: The Seahorse XF software calculates OCR in real-time. Analyze the changes in OCR after the injection of each compound. A decrease in OCR after the addition of an FAO inhibitor confirms that the respiration was fueled by the oxidation of Hexanoyl-L-carnitine.

Mandatory Visualizations

Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.

Caption: Experimental workflow for a radiometric fatty acid oxidation assay.

Caption: Use of Hexanoyl-L-carnitine to probe specific steps of FAO.

Conclusion

This compound is an indispensable tool for researchers in the field of metabolism. Its nature as a medium-chain acylcarnitine allows for the targeted investigation of fatty acid transport and oxidation, bypassing the highly regulated CPT1 enzyme. This property enables the precise measurement of CPT2 and β-oxidation enzyme activities and provides a means to assess mitochondrial function under various physiological and pathological conditions. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for professionals seeking to utilize this compound in their research to further unravel the complexities of cellular energy metabolism and develop novel therapeutic strategies for metabolic diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Hexanoyl-L-carnitine (chloride)|Cas# 162067-53-0 [glpbio.cn]

- 3. Hexanoyl-L-carnitine (chloride) | CAS 162067-53-0 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Hexanoyl-L-carnitine-D3 (chloride), 2483831-95-2 | BroadPharm [broadpharm.com]

- 6. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. bmrservice.com [bmrservice.com]

- 8. benchchem.com [benchchem.com]

- 9. Carnitine transport system - WikiLectures [wikilectures.eu]

- 10. prezi.com [prezi.com]

- 11. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]

- 20. Hexanoyl- L -carnitine = 97.0 TLC 22671-29-0 [sigmaaldrich.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 24. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]

- 25. abcam.com [abcam.com]

Hexanoyl-L-carnitine Chloride and Mitochondrial Energy Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, particularly within the mitochondria.[1][2] As an ester of L-carnitine and hexanoic acid, it is a key intermediate in the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and energy production.[1] This technical guide provides a comprehensive overview of the role of hexanoyl-L-carnitine in mitochondrial energy metabolism, detailing relevant pathways, experimental protocols for its study, and the current understanding of its effects on mitochondrial function.

Core Concepts: The Role of Acylcarnitines in Mitochondrial Fatty Acid Oxidation

Mitochondrial fatty acid oxidation (FAO) is a primary pathway for ATP production, especially in tissues with high energy demands such as the heart and skeletal muscle. Long-chain fatty acids require a dedicated transport system, the carnitine shuttle, to enter the mitochondrial matrix. While short-chain fatty acids can diffuse freely, and long-chain fatty acids are dependent on the carnitine shuttle, the transport of medium-chain fatty acids like hexanoic acid can occur via both carnitine-dependent and independent mechanisms. Hexanoyl-L-carnitine represents the product of the carnitine-dependent pathway for hexanoic acid.

The carnitine shuttle involves three key components:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoAs to acylcarnitines.[3][4] There are three isoforms of CPT1 with tissue-specific expression: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[4]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[3]

-

Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs, which can then enter the β-oxidation spiral.[3][4]

Signaling Pathways and Logical Relationships

The metabolism of hexanoyl-L-carnitine is intricately linked to the central pathways of mitochondrial energy production. Below are diagrams illustrating these relationships.

This diagram illustrates the transport of hexanoic acid into the mitochondrial matrix via the carnitine shuttle, leading to its β-oxidation and subsequent ATP production.

Quantitative Data on Mitochondrial Metabolism

Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)

| Treatment | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |

| Control (Vehicle) | Data | Data | Data | Data |

| Hexanoyl-L-carnitine (X µM) | Data | Data | Data | Data |

| Positive Control (e.g., Palmitoyl-L-carnitine) | Data | Data | Data | Data |

| Negative Control (e.g., Etomoxir) | Data | Data | Data | Data |

Table 2: Impact of this compound on Cellular ATP Production Rate

| Treatment | Glycolytic ATP Production Rate (pmol ATP/min) | Mitochondrial ATP Production Rate (pmol ATP/min) | Total ATP Production Rate (pmol ATP/min) |

| Control (Vehicle) | Data | Data | Data |

| Hexanoyl-L-carnitine (X µM) | Data | Data | Data |

| Positive Control (e.g., Glucose) | Data | Data | Data |

| Negative Control (e.g., Oligomycin) | Data | Data | Data |

Table 3: Kinetic Parameters of CPT1 and CPT2 with Hexanoyl-CoA

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| CPT1 | Hexanoyl-CoA | Data | Data |

| CPT1 | L-Carnitine | Data | Data |

| CPT2 | Hexanoyl-L-carnitine | Data | Data |

| CPT2 | Coenzyme A | Data | Data |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of hexanoyl-L-carnitine's role in mitochondrial metabolism. The following sections provide established protocols for key experiments.

Protocol 1: Measurement of Fatty Acid Oxidation using Seahorse XF Analyzer

This protocol is adapted from standard Agilent Seahorse XF Fatty Acid Oxidation Assay procedures and is designed to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acids.[1][5][6]

Workflow Diagram:

Materials:

-

Cells of interest cultured in appropriate growth medium

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

L-carnitine hydrochloride

-

This compound (or other fatty acid substrate)

-

Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Agilent Seahorse XF Analyzer

Procedure:

-

Cell Seeding (Day 1):

-

Seed cells at an optimized density in a Seahorse XF cell culture microplate.

-

Incubate overnight in a standard CO₂ incubator.

-

-

Cartridge Hydration (Day 1):

-

Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge.

-

Incubate the cartridge overnight in a non-CO₂ 37°C incubator.

-

-

Assay Preparation (Day 2):

-

Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine (typically 0.5 mM) and the desired concentration of hexanoyl-L-carnitine. Warm to 37°C and adjust pH to 7.4.

-

Remove the cell culture microplate from the incubator and wash the cells with the prepared assay medium.

-

Add 180 µL of the final assay medium to each well.

-

Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.

-

Prepare stock solutions of the inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

-

-

Seahorse XF Assay:

-

Calibrate the Seahorse XF Analyzer with the sensor cartridge.

-

Replace the calibrant plate with the cell culture microplate.

-

Initiate the assay protocol, which will measure basal OCR and the responses to the sequential injection of the inhibitors.

-

-

Data Analysis:

-

The Seahorse XF software calculates OCR in real-time.

-

Analyze the data to determine key parameters of mitochondrial function as outlined in Table 1.

-

Protocol 2: Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol describes a common radioisotopic forward assay to measure the activity of CPT1 and CPT2.

Workflow Diagram:

Materials:

-

Isolated mitochondria or cell homogenates

-

Assay buffer (e.g., Tris-HCl)

-

L-[³H]carnitine

-

Hexanoyl-CoA (or other acyl-CoA substrate)

-

Malonyl-CoA (for CPT1 inhibition)

-

Bovine serum albumin (BSA)

-

Scintillation cocktail and counter

Procedure for CPT1 Activity:

-

Prepare a reaction mixture containing assay buffer, BSA, L-[³H]carnitine, and hexanoyl-CoA.

-

Initiate the reaction by adding the mitochondrial preparation.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separate the radiolabeled hexanoyl-L-carnitine product from the unreacted L-[³H]carnitine (e.g., by phase separation with butanol or ion-exchange chromatography).

-

Quantify the radioactivity in the product phase using a scintillation counter.

-

To measure CPT2 activity specifically, the assay can be performed in the presence of malonyl-CoA, a specific inhibitor of CPT1. The remaining activity is attributed to CPT2.

Conclusion

This compound is a valuable tool for investigating mitochondrial energy metabolism, specifically the oxidation of medium-chain fatty acids. Understanding its role requires a multi-faceted approach, combining measurements of mitochondrial respiration, ATP production, and the activity of key enzymes in the carnitine shuttle. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the intricate relationship between hexanoyl-L-carnitine and mitochondrial function. Further research to generate specific quantitative data on the effects of hexanoyl-L-carnitine will be crucial for a more complete understanding of its metabolic impact.

References

- 1. hpst.cz [hpst.cz]

- 2. mdpi.com [mdpi.com]

- 3. The Physiological and Pathological Role of Acyl-CoA Oxidation | MDPI [mdpi.com]

- 4. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

Hexanoyl-L-carnitine Chloride: A Core Biomarker for Metabolic Disorders - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inherited metabolic disorders. Acylcarnitines are esterified forms of L-carnitine, a vital compound for the transport of long-chain fatty acids into the mitochondria for energy production via β-oxidation.[1] Disturbances in this pathway lead to the accumulation of specific acylcarnitines in bodily fluids, serving as direct indicators of underlying enzymatic defects. This technical guide provides a comprehensive overview of hexanoyl-L-carnitine's role as a biomarker, with a focus on its clinical significance, analytical methodologies, and implications for drug development.

The Role of Hexanoyl-L-carnitine in Metabolic Disorders

Hexanoyl-L-carnitine is an intermediate in the metabolism of medium-chain fatty acids. Its accumulation is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), one of the most common inherited fatty acid β-oxidation disorders.[2][3] In individuals with MCADD, the deficiency of the medium-chain acyl-CoA dehydrogenase enzyme leads to a blockage in the breakdown of fatty acids with 6 to 12 carbon atoms.[3] This results in the accumulation of medium-chain fatty acyl-CoAs, which are then converted to their corresponding acylcarnitines, including hexanoylcarnitine (B1232462) (C6), octanoylcarnitine (B1202733) (C8), and decanoylcarnitine (B1670086) (C10), and released into the circulation.[4]

Elevated levels of hexanoyl-L-carnitine, in conjunction with other medium-chain acylcarnitines, are therefore a hallmark of MCADD.[4] Newborn screening programs worldwide utilize the analysis of acylcarnitine profiles in dried blood spots (DBS) to detect MCADD and other inborn errors of metabolism at an early, presymptomatic stage.[2] Early diagnosis and intervention are crucial to prevent life-threatening metabolic crises, which can be triggered by periods of fasting or illness.[2]

Quantitative Data on Hexanoyl-L-carnitine Levels

The concentration of hexanoyl-L-carnitine is a critical parameter in the diagnosis of MCADD. The following tables summarize the quantitative data from various studies, highlighting the differences in hexanoyl-L-carnitine levels between healthy individuals and patients with MCADD.

| Population | Sample Type | Hexanoyl-L-carnitine (C6) Concentration (µmol/L) | Reference(s) |

| Healthy Newborns | |||

| Omani Newborns (n=1302) | Dried Blood Spot (DBS) | 0.03 (1st percentile) - 0.16 (99th percentile) | |

| Healthy Adults | |||

| General Population | Plasma | No specific reference range for hexanoyl-L-carnitine was found in the provided search results. However, levels are expected to be very low. | |

| Patients with MCADD | |||

| Korean Pediatric Patient 1 | Plasma | 0.78 | [5] |

| Korean Pediatric Patient 2 | Plasma | 1.28 | [5] |

| Newborns with MCADD | Dried Blood Spot (DBS) | Significantly elevated compared to healthy newborns. | [6] |

Note: The reference ranges for acylcarnitines can vary depending on the analytical method, laboratory, and patient population.

Experimental Protocols

The accurate quantification of hexanoyl-L-carnitine is paramount for its clinical utility. The primary analytical method employed is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or flow injection analysis (FIA).

Protocol 1: Analysis of Acylcarnitines in Dried Blood Spots (DBS) by FIA-MS/MS

This protocol is widely used in newborn screening programs for the high-throughput analysis of acylcarnitines.

-

Sample Preparation:

-

A 3.2 mm disc is punched from the dried blood spot on a filter paper card.

-

The disc is placed in a well of a 96-well microtiter plate.

-

100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards for various acylcarnitines is added to each well.

-

The plate is agitated for 30 minutes to extract the acylcarnitines.

-

The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The dried residue is reconstituted in 100 µL of acidic n-butanol (e.g., 3N HCl in n-butanol).

-

The plate is sealed and incubated at 60-65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.

-

The butanolic solution is then evaporated to dryness under nitrogen.

-

-

Analysis:

-

The derivatized residue is reconstituted in a suitable solvent for injection into the mass spectrometer.

-

Flow injection analysis is performed, where the sample is directly introduced into the ion source of the tandem mass spectrometer without chromatographic separation.

-

The mass spectrometer is operated in the positive ion mode, and acylcarnitines are detected using precursor ion scanning for the common fragment ion at m/z 85, which is characteristic of the carnitine moiety.

-

Quantification is performed by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

-

Protocol 2: Quantitative Analysis of Hexanoyl-L-carnitine in Plasma by LC-MS/MS

This protocol offers higher specificity and is often used for confirmatory testing and research purposes.

-

Sample Preparation:

-

To 50 µL of plasma, add 100 µL of an internal standard solution in methanol (B129727) containing a known concentration of a stable isotope-labeled hexanoyl-L-carnitine (e.g., d3-hexanoyl-L-carnitine).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a well in a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but common):

-

Follow the same derivatization procedure as described in Protocol 1 to form butyl esters.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried residue in a mobile phase-compatible solvent.

-

Inject an aliquot of the reconstituted sample onto a reverse-phase liquid chromatography column (e.g., C18).

-

Perform a gradient elution to separate the acylcarnitines. A typical mobile phase system consists of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or heptafluorobutyric acid to improve peak shape.[7]

-

The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.

-

Monitor the transition of the precursor ion of hexanoyl-L-carnitine (or its butyl ester) to a specific product ion (e.g., m/z 85) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantify the concentration of hexanoyl-L-carnitine by comparing its peak area to that of the internal standard.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathway of fatty acid oxidation and a typical workflow for the diagnosis of metabolic disorders using acylcarnitine profiling.

Caption: Fatty Acid β-Oxidation Pathway and the Impact of MCAD Deficiency.

Caption: Diagnostic Workflow for Inborn Errors of Metabolism using Acylcarnitine Profiling.

Implications for Drug Development

The central role of hexanoyl-L-carnitine and other acylcarnitines in the pathophysiology of MCADD and other metabolic disorders presents several opportunities for drug development:

-

Therapeutic Monitoring: For patients undergoing treatment for MCADD, such as dietary modifications or L-carnitine supplementation, monitoring hexanoyl-L-carnitine levels can serve as a valuable tool to assess treatment efficacy and patient compliance.

-

Development of Novel Therapies: A deeper understanding of the metabolic pathways leading to the accumulation of hexanoyl-L-carnitine can inform the development of novel therapeutic strategies. These could include small molecule inhibitors or activators of key enzymes in the fatty acid oxidation pathway, or gene therapies aimed at correcting the underlying genetic defect.

-

Biomarker for Clinical Trials: In clinical trials for new treatments for MCADD and other fatty acid oxidation disorders, hexanoyl-L-carnitine can serve as a primary or secondary endpoint to evaluate the biochemical response to the therapeutic intervention.

Conclusion

This compound is a specific and sensitive biomarker for MCADD and plays a crucial role in the diagnosis and management of this and other related metabolic disorders. Its accurate quantification through advanced analytical techniques like tandem mass spectrometry is essential for newborn screening and clinical diagnostics. For researchers and drug development professionals, understanding the biochemistry and clinical significance of hexanoyl-L-carnitine provides a foundation for developing and evaluating novel therapeutic interventions for these debilitating genetic diseases. The continued refinement of analytical methods and the exploration of its role in a broader range of metabolic conditions will further solidify the importance of hexanoyl-L-carnitine as a key biomarker in metabolic medicine.

References

- 1. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. jackwestin.com [jackwestin.com]

- 4. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. scispace.com [scispace.com]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexanoyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. As an ester of L-carnitine and hexanoic acid, it is an important intermediate in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, relevant experimental protocols, and its role in metabolic pathways.

Chemical Identity and Properties

This compound is known by several synonyms, and its identity is definitively established by its CAS number.

Table 1: Synonyms and CAS Number for this compound

| Property | Value |

| Primary Name | This compound |

| CAS Number | 162067-53-0[1][2][3] |

| Synonyms | Caproyl-L-carnitine chloride, L-Caproylcarnitine chloride, CAR 6:0, C6:0 Carnitine, L-Carnitine caproyl ester, L-Carnitine hexanoyl ester, L-Hexanoylcarnitine chloride[2] |

A summary of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆ClNO₄ | [4] |

| Molecular Weight | 295.80 g/mol | [4] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥95% to ≥98% | [1][2] |

| Solubility | Slightly soluble in methanol (B129727) and water | [2] |

| Storage | Store at -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Role in Fatty Acid β-Oxidation

Hexanoyl-L-carnitine is a key molecule in the transport of medium-chain fatty acids across the inner mitochondrial membrane. The process, known as the carnitine shuttle, is essential for fatty acid oxidation.

Caption: The carnitine shuttle pathway for the transport of hexanoic acid into the mitochondria.

Experimental Protocols

Quantification of Hexanoyl-L-carnitine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acylcarnitines, including Hexanoyl-L-carnitine, in biological samples.[5]

1. Sample Preparation (from Plasma)

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., Hexanoyl-L-carnitine-d3).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to elute the acylcarnitines.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Hexanoyl-L-carnitine and its internal standard. For Hexanoyl-L-carnitine, the precursor ion [M+H]⁺ is m/z 260.2, and a common product ion is m/z 85.1.

3. Data Analysis

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Caption: A typical workflow for the quantification of Hexanoyl-L-carnitine by LC-MS/MS.

Measurement of Mitochondrial Respiration

The effect of Hexanoyl-L-carnitine on mitochondrial fatty acid oxidation can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells using high-resolution respirometry.

1. Isolation of Mitochondria (from tissue)

-

Homogenization: Mince fresh tissue and homogenize in ice-cold isolation buffer.

-

Differential Centrifugation: Perform a series of low- and high-speed centrifugation steps to separate the mitochondrial fraction from other cellular components.

-

Resuspension: Resuspend the final mitochondrial pellet in a suitable respiration buffer.

2. High-Resolution Respirometry

-

Instrument: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Assay Medium: Add respiration medium to the instrument chambers, followed by the isolated mitochondria.

-

Substrate Addition: Initiate fatty acid oxidation by adding Hexanoyl-L-carnitine and malate (B86768) to the chambers.

-

State 3 Respiration: Induce ADP-stimulated (State 3) respiration by adding a known amount of ADP.

-

State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to the non-ADP-stimulated (State 4) rate.

-

Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration is a key indicator of mitochondrial coupling and health.[6]

3. Data Analysis

-

The oxygen consumption rate is measured in real-time. The effects of different concentrations of Hexanoyl-L-carnitine or the effects of inhibitors can be determined by analyzing the changes in OCR.

Conclusion

This compound is a vital intermediate in fatty acid metabolism, and its study provides valuable insights into cellular bioenergetics. The protocols and information provided in this guide offer a foundation for researchers and drug development professionals working with this and other acylcarnitines. The precise quantification of Hexanoyl-L-carnitine and the assessment of its impact on mitochondrial function are critical for understanding its role in both health and disease.

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | C13H26ClNO4 | CID 25105263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

Hexanoyl-L-carnitine Chloride in Neuroprotective Research: A Technical Guide on Acylcarnitines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, dedicated research on the neuroprotective effects of Hexanoyl-L-carnitine chloride is scarce in publicly available scientific literature. While this medium-chain acylcarnitine is available for research purposes, its specific mechanisms of action, quantitative effects, and signaling pathways in neuroprotection have not been extensively characterized. This guide will provide an in-depth overview of the neuroprotective role of closely related and well-studied acylcarnitines, namely L-carnitine (B1674952) and Acetyl-L-carnitine (ALCAR), to serve as a foundational resource. The principles and experimental approaches detailed herein are likely applicable to the study of this compound.

Introduction to Acylcarnitines and Neuroprotection

Acylcarnitines are a family of compounds that play a critical role in cellular energy metabolism. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for ATP production.[1][2][3] Its acetylated form, Acetyl-L-carnitine, not only participates in fatty acid metabolism but also donates its acetyl group for the synthesis of the neurotransmitter acetylcholine (B1216132) and has demonstrated neuroprotective properties in various models of neuronal injury.[4][5]

The neuroprotective effects of acylcarnitines are primarily attributed to their influence on mitochondrial function and their ability to counteract oxidative stress.[4][6] By improving mitochondrial respiration and reducing the generation of reactive oxygen species (ROS), these compounds can mitigate cellular damage in the context of neurodegenerative diseases and acute brain injury.[4][7]

Core Mechanisms of Neuroprotection by Acylcarnitines

The neuroprotective actions of L-carnitine and ALCAR are multifaceted, involving several key signaling pathways and cellular processes.

Mitochondrial Support and Bioenergetics

A primary mechanism of acylcarnitine-mediated neuroprotection is the enhancement of mitochondrial function. L-carnitine facilitates the transport of fatty acids into the mitochondria, providing substrates for energy production.[2] This is particularly crucial in neurons, which have high energy demands. Studies have shown that L-carnitine and ALCAR can increase mitochondrial respiration and ATP levels, thereby protecting neurons from energy deficits associated with neurotoxic insults.[7]

Attenuation of Oxidative Stress

Oxidative stress is a common pathological feature of many neurodegenerative disorders. Acylcarnitines have been shown to possess antioxidant properties.[4] They can reduce the formation of ROS and protect against lipid peroxidation.[8] For instance, both L-carnitine and ALCAR have been demonstrated to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[8]

Anti-inflammatory and Anti-apoptotic Effects

Recent research indicates that acylcarnitines can modulate inflammatory pathways in the brain. L-carnitine supplementation has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] Furthermore, by preserving mitochondrial integrity and function, acylcarnitines can inhibit the activation of apoptotic pathways, thereby preventing programmed cell death in neurons.[7][9]

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative findings from in vitro and in vivo studies on L-carnitine and Acetyl-L-carnitine.

Table 1: In Vitro Neuroprotective Effects of Acylcarnitines

| Compound | Cell Model | Insult | Concentration | Outcome | Reference |

| L-carnitine | SH-SY5Y neuroblastoma | Glyceraldehyde (GA) | 3 mM | Increased cell viability | [7] |

| L-carnitine | Rat primary cortical neurons | Glyceraldehyde (GA) | 3 mM | Increased cell viability | [7] |

| L-carnitine | SH-SY5Y & 1321N1 astrocytoma | - | 100 nM - 100 µM | Significant increase in mitochondrial function | [10] |

| Acetyl-L-carnitine | Rat primary cortical neurons | NMDA | 50 µM (chronic) | Significantly reduced neuronal death | [11] |

| L-carnitine & ALCAR | PC12 cells | Oxygen-glucose deprivation (OGD) | Not specified | Reduced cell injury and apoptosis | [8] |

Table 2: In Vivo Neuroprotective Effects of Acylcarnitines

| Compound | Animal Model | Disease Model | Dosage | Outcome | Reference |

| L-carnitine | Sprague-Dawley rats | 3-nitropropionic acid (3-NPA) induced toxicity | 100 mg/kg | Reduced mortality and neuronal degeneration | [12] |

| L-carnitine | N171-82Q transgenic mice | Huntington's Disease | Not specified | Improved survival by 14.9% and ameliorated motor activity | [13] |

| Acetyl-L-carnitine | SD rats | Transient middle cerebral artery occlusion (MCAO) | Not specified | Decreased infarction size | [8] |

| L-carnitine | Male Wistar rats | Thiamethoxam-induced neurotoxicity | 300 mg/kg | Attenuated brain injury by suppressing oxidative stress and inflammation | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Model of Neurotoxicity

Objective: To assess the neuroprotective effect of an acylcarnitine against a specific neurotoxin in a neuronal cell line.

Protocol:

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.[7]

-

Treatment: Cells are pre-treated with the acylcarnitine (e.g., 3 mM L-carnitine) for a specified duration (e.g., 1 hour).[7]

-

Induction of Toxicity: A neurotoxin (e.g., 1 mM glyceraldehyde) is added to the culture medium, and the cells are incubated for a further 24 hours.[7]

-

Assessment of Cell Viability: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is quantified spectrophotometrically.[7]

In Vivo Model of Neurodegeneration

Objective: To evaluate the neuroprotective efficacy of an acylcarnitine in an animal model of a neurodegenerative disease.

Protocol:

-

Animal Model: A transgenic mouse model of Huntington's Disease (e.g., N171-82Q) is used.[13]

-

Treatment: The acylcarnitine is administered to the animals (e.g., via intraperitoneal injection) over a defined period. A control group receives a vehicle solution.[13]

-

Behavioral Assessment: Motor function and activity are assessed using standardized behavioral tests.[13]

-

Histopathological Analysis: At the end of the treatment period, brain tissue is collected and analyzed for markers of neurodegeneration, such as neuronal loss and the presence of protein aggregates, using immunohistochemistry.[13]

-

Survival Analysis: The lifespan of the treated and control animals is monitored to determine any survival benefits.[13]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Caption: Role of L-Carnitine in Mitochondrial Fatty Acid Oxidation.

Caption: Neuroprotective Mechanisms of Acylcarnitines.

Caption: Experimental Workflow for In Vitro Neuroprotection Studies.

Future Directions and Conclusion

While the neuroprotective potential of L-carnitine and Acetyl-L-carnitine is well-documented, the specific role of this compound remains an open area of investigation. As a medium-chain acylcarnitine, it is plausible that it shares similar mechanisms of action, including the enhancement of mitochondrial function and the reduction of oxidative stress.

Future research should focus on:

-

In vitro studies to determine the efficacy of this compound in protecting various neuronal cell types from a range of neurotoxic insults.

-

In vivo studies using animal models of neurodegenerative diseases to assess its therapeutic potential.

-

Mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

References

- 1. Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of L-carnitine towards oxidative stress and inflammatory processes: a review of its importance as a therapeutic drug in some disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of pre-treatment with l-carnitine and acetyl-L-carnitine on ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-carnitine protects neurons from 1-methyl-4-phenylpyridinium-induced neuronal apoptosis in rat forebrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The protective role of l-carnitine on oxidative stress, neurotransmitter perturbations, astrogliosis, and apoptosis induced by thiamethoxam in the brains of male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The protective role of L-carnitine on oxidative stress, neurotransmitter perturbations, astrogliosis, and apoptosis induced by thiamethoxam in the brains of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Hexanoyl-L-carnitine in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved sophisticated defense mechanisms to combat a myriad of pathogens. A growing body of evidence highlights the critical role of lipid metabolism in orchestrating these immune responses. Within this context, acylcarnitines, traditionally known for their role in fatty acid transport and metabolism, are emerging as potential players in plant defense signaling. This technical guide provides an in-depth exploration of the hypothesized role of a specific medium-chain acylcarnitine, Hexanoyl-L-carnitine, in plant defense. Drawing upon the known functions of its constituent parts—hexanoic acid and L-carnitine—and the broader understanding of lipid-mediated plant immunity, this document outlines its potential as a signaling molecule and a priming agent. Detailed experimental protocols are provided to facilitate further research into this promising area, alongside a quantitative overview of related compounds and visualizations of the proposed signaling pathways.

Introduction: The Intersection of Lipid Metabolism and Plant Immunity

Plant defense is a complex network of signaling pathways that lead to the activation of various defense responses upon pathogen recognition. Historically, research has focused on phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA) as central regulators of these pathways. However, recent metabolomic studies have unveiled the significant involvement of lipid and fatty acid metabolism in plant-pathogen interactions. Fatty acids and their derivatives can act as signaling molecules, modulate membrane dynamics, and serve as precursors for defense compounds.

Medium-chain fatty acids (MCFAs), in particular, have been identified as potent signaling molecules in plant immunity. Their role extends beyond being mere building blocks of lipids, as they can trigger defense responses and induce resistance against a broad spectrum of pathogens. This has led to increased interest in understanding the various forms in which MCFAs exist and function within the plant cell.

Acylcarnitines are compounds formed by the esterification of fatty acids to L-carnitine. While their primary role in shuttling fatty acids into the mitochondria for β-oxidation is well-established in animals, their functions in plants are less understood. However, the presence of acylcarnitines in various plant tissues suggests their involvement in diverse metabolic processes, including those related to stress and defense.

This guide focuses on Hexanoyl-L-carnitine, an acylcarnitine carrying a six-carbon fatty acid (hexanoic acid). While direct research on the role of Hexanoyl-L-carnitine in plant defense is nascent, compelling indirect evidence suggests its potential significance. Hexanoic acid itself is a known inducer of plant defense, and L-carnitine has been implicated in stress tolerance. Therefore, it is hypothesized that Hexanoyl-L-carnitine may act as a key signaling molecule or a priming agent in the plant's immune arsenal.

The Hypothesized Role of Hexanoyl-L-carnitine in Plant Defense

We propose that Hexanoyl-L-carnitine plays a multifaceted role in plant defense, primarily acting as a signaling molecule that can prime the plant for a more robust and rapid response to pathogen attack. This hypothesis is built upon the following key points:

-

Hexanoic Acid as a Defense Elicitor: Hexanoic acid (Hx) has been demonstrated to be a potent priming agent in several plant species. It can induce broad-spectrum resistance against various pathogens by activating both the SA and JA signaling pathways[1]. This suggests that the hexanoyl moiety of Hexanoyl-L-carnitine could be recognized by the plant's immune system.

-

L-carnitine's Role in Stress Tolerance: Exogenous application of L-carnitine has been shown to enhance plant growth and mitigate the damaging effects of abiotic stresses like salinity[2][3]. This stress-mitigating property could contribute to a plant's overall resilience, including its ability to withstand pathogen-induced stress.

-

Acylcarnitines in Pathogen Response: Metabolomic studies have indicated changes in the acylcarnitine profile of plants upon pathogen infection. For instance, an increase in hydroxydecanoylcarnitine has been observed in maize responding to fungal infection, correlating with the activation of defense genes[4]. This provides a precedent for the involvement of acylcarnitines in plant defense signaling.

-

Potential for Systemic Signaling: The transport of molecules is crucial for systemic acquired resistance (SAR), a state of heightened defense in distal, uninfected parts of the plant. The chemical nature of Hexanoyl-L-carnitine could potentially facilitate its transport within the plant, enabling it to act as a systemic signal.

Based on these points, a plausible signaling pathway can be conceptualized, as illustrated in the following diagram.

Quantitative Data on Acylcarnitines in Plants

While specific quantitative data for Hexanoyl-L-carnitine during plant-pathogen interactions is currently unavailable, existing studies on other acylcarnitines in plants provide a valuable reference point. The following table summarizes representative data on the content of various acylcarnitines in Arabidopsis thaliana seedlings, quantified by LC-ESI-MS/MS[4]. This data demonstrates the presence and quantifiable levels of these molecules in plant tissues, supporting the feasibility of investigating Hexanoyl-L-carnitine.

| Acylcarnitine | Content (pg mg⁻¹ DW) |

| Lauroylcarnitine (C12:0) | 15.3 ± 2.1 |

| Myristoylcarnitine (C14:0) | 22.8 ± 3.5 |

| Palmitoylcarnitine (C16:0) | 45.1 ± 6.2 |

| Stearoylcarnitine (C18:0) | 18.7 ± 2.9 |

| Oleoylcarnitine (C18:1) | 33.4 ± 4.8 |

| Arachidoylcarnitine (C20:0) | 8.9 ± 1.5 |

Experimental Protocols

To investigate the role of Hexanoyl-L-carnitine in plant defense, a series of well-defined experiments are necessary. The following protocols are adapted from established methodologies in plant metabolomics and pathology.

Quantification of Hexanoyl-L-carnitine in Plant Tissues by LC-MS/MS

This protocol outlines the extraction and quantification of Hexanoyl-L-carnitine from plant material.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., deuterated Hexanoyl-L-carnitine)

-

LC-MS/MS system

Procedure:

-

Sample Collection and Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

-

Extraction: Add a known amount of internal standard to a pre-weighed aliquot of the powdered tissue. Add the extraction solvent, vortex thoroughly, and incubate at 4°C with shaking.

-

Centrifugation: Centrifuge the samples to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Separation can be achieved using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of Hexanoyl-L-carnitine and its internal standard.

-

Data Analysis: Quantify the amount of Hexanoyl-L-carnitine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Pathogen Infection Assays

This protocol describes how to assess the effect of Hexanoyl-L-carnitine treatment on plant resistance to pathogens.

Materials:

-

Healthy, uniformly grown plants (e.g., Arabidopsis thaliana, tomato)

-

Hexanoyl-L-carnitine solution of varying concentrations

-

Mock solution (control)

-

Pathogen suspension (e.g., Pseudomonas syringae, Botrytis cinerea)

-

Growth chambers with controlled conditions

Procedure:

-

Plant Treatment: Treat plants with Hexanoyl-L-carnitine solution by either soil drenching or foliar spray. A mock-treated group should be included as a control.

-

Incubation: Allow a sufficient incubation period (e.g., 24-48 hours) for the plant to respond to the treatment.

-

Pathogen Inoculation: Inoculate the treated and control plants with a known concentration of the pathogen suspension.

-

Disease Scoring: At various time points post-inoculation, assess disease symptoms. This can include measuring lesion size, counting the number of lesions, or determining the pathogen biomass within the plant tissue (e.g., through qPCR).

-

Statistical Analysis: Compare the disease severity between the Hexanoyl-L-carnitine-treated and mock-treated plants to determine if the treatment confers enhanced resistance.

Gene Expression Analysis

This protocol details the analysis of defense-related gene expression in response to Hexanoyl-L-carnitine treatment.

Materials:

-

Plant tissue from treated and control plants

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR machine and reagents (e.g., SYBR Green)

-

Primers for defense-related genes (e.g., PR1, PDF1.2) and a reference gene

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform quantitative real-time PCR (qPCR) using primers for target defense genes and a reference gene for normalization.

-

Data Analysis: Calculate the relative expression levels of the defense genes in the Hexanoyl-L-carnitine-treated plants compared to the mock-treated controls using the ΔΔCt method.

Future Directions and Conclusion

The role of Hexanoyl-L-carnitine in plant defense mechanisms presents a compelling and underexplored area of research. The convergence of evidence from studies on medium-chain fatty acids, L-carnitine, and other acylcarnitines strongly suggests a potential role for this molecule in plant immunity. The experimental protocols outlined in this guide provide a framework for researchers to rigorously test this hypothesis.

Future research should focus on:

-

Confirming the Elicitor Activity: Directly demonstrating that exogenous application of Hexanoyl-L-carnitine induces defense responses.

-

Identifying the Receptor: Uncovering the plant receptor that recognizes Hexanoyl-L-carnitine.

-

Elucidating the Signaling Cascade: Detailing the downstream signaling components that are activated upon perception of Hexanoyl-L-carnitine.

-

In Vivo Quantification: Measuring the endogenous levels of Hexanoyl-L-carnitine in various plant species during pathogen infection.

-

Translational Applications: Exploring the potential of using Hexanoyl-L-carnitine as a novel, natural plant defense activator in agriculture.

References

- 1. Priming of plant resistance by natural compounds. Hexanoic acid as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous L-Carnitine Promotes Plant Growth and Cell Division by Mitigating Genotoxic Damage of Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Hexanoyl-L-carnitine Chloride by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of hexanoyl-L-carnitine chloride in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hexanoyl-L-carnitine, a medium-chain acylcarnitine, is a key biomarker in the study of fatty acid metabolism and various metabolic disorders.[1][2] The described protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for accurate biomarker quantification in clinical and research settings.

Introduction

L-carnitine and its acyl esters, known as acylcarnitines, are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3][4] Dysregulation in fatty acid metabolism can lead to the accumulation of specific acylcarnitines, making their quantification a valuable tool for diagnosing and monitoring inherited metabolic diseases.[2] Hexanoyl-L-carnitine is a specific medium-chain acylcarnitine that can be elevated in conditions such as medium-chain acyl-CoA dehydrogenase deficiency.[1]

LC-MS/MS has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[5] This application note provides a detailed protocol for the quantification of hexanoyl-L-carnitine, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Materials and Reagents

-

This compound (Standard)

-

Hexanoyl-L-carnitine-d3 chloride (Internal Standard)[6]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Biological matrix (e.g., human plasma)

Sample Preparation

A simple protein precipitation method is utilized for sample extraction.[7][8]

-

Spiking: To 50 µL of plasma sample, add 10 µL of the internal standard working solution (Hexanoyl-L-carnitine-d3 chloride in 50% methanol).

-

Precipitation: Add 200 µL of cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation can be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography. HILIC is often preferred for the separation of polar compounds like acylcarnitines without derivatization.[3][4][9]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: ZIC-pHILIC (150 mm × 4.6 mm, 5 µm)[9]

-

Mobile Phase A: 20 mM Ammonium Carbonate in Water[9]

-

Mobile Phase B: Acetonitrile[9]

-

Gradient: A linear gradient from 80% B to 20% B over 15 minutes.[9]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: Dependent on instrument manufacturer (e.g., 500°C)

-

Collision Gas: Argon

Data Presentation

The quantitative data for the LC-MS/MS analysis of Hexanoyl-L-carnitine is summarized in the tables below.

Table 1: Mass Spectrometry Parameters for Hexanoyl-L-carnitine and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Hexanoyl-L-carnitine | 259.3 | 85.1 | 100 | 27 |

| Hexanoyl-L-carnitine-d3 | 262.3 | 85.1 | 100 | 27 |

Note: The precursor ion for Hexanoyl-L-carnitine is [M+H]+. The prominent product ion at m/z 85 is a characteristic fragment of carnitine and its esters resulting from the neutral loss of the acyl chain and the trimethylamine (B31210) group.[10]

Table 2: Chromatographic Parameters

| Parameter | Value |

| Column | ZIC-pHILIC (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Carbonate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | ~25 minutes (including re-equilibration) |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Hexanoyl-L-carnitine.

Signaling Pathway Context

Caption: Carnitine shuttle in fatty acid transport.

References

- 1. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]

- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry [diva-portal.org]

- 5. bevital.no [bevital.no]

- 6. caymanchem.com [caymanchem.com]

- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciex.com [sciex.com]

- 9. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]

- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hexanoyl-L-carnitine chloride in Seahorse XF Fatty Acid Oxidation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many cell types. Dysregulation of FAO is implicated in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer. The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine that serves as a substrate for mitochondrial β-oxidation. Unlike long-chain fatty acids, which require the carnitine palmitoyltransferase (CPT) shuttle to enter the mitochondria, medium-chain fatty acids can diffuse across the mitochondrial membrane. However, as Hexanoyl-L-carnitine is already esterified to carnitine, it is transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT), bypassing the rate-limiting CPT1 step. This makes this compound a valuable tool for studying FAO downstream of CPT1, allowing for the specific interrogation of β-oxidation enzymes and the electron transport chain.

These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF Fatty Acid Oxidation assay to measure the cellular capacity to oxidize medium-chain fatty acids.

Data Presentation

The following tables summarize representative quantitative data obtained from a Seahorse XF Fatty Acid Oxidation assay using this compound. The data is presented as the mean Oxygen Consumption Rate (OCR) in pmol/min, with standard deviation.

Table 1: Basal and Maximal Respiration in Response to this compound

| Cell Type | Condition | Basal OCR (pmol/min) | Maximal OCR (pmol/min) after FCCP |

| C2C12 Myoblasts | No Substrate Control | 50 ± 5 | 120 ± 10 |

| + 0.5 mM Hexanoyl-L-carnitine | 85 ± 7 | 200 ± 15 | |

| HepG2 Hepatocytes | No Substrate Control | 40 ± 4 | 100 ± 8 |

| + 0.5 mM Hexanoyl-L-carnitine | 70 ± 6 | 160 ± 12 |

Table 2: Effect of FAO Inhibitor Etomoxir on this compound-driven Respiration

Note: Etomoxir inhibits CPT1 and is not expected to inhibit the oxidation of Hexanoyl-L-carnitine, which bypasses this step. This table demonstrates the specificity of the substrate.

| Cell Type | Condition | OCR (pmol/min) |

| C2C12 Myoblasts | + 0.5 mM Hexanoyl-L-carnitine | 85 ± 7 |

| + 0.5 mM Hexanoyl-L-carnitine + 40 µM Etomoxir | 83 ± 6 | |

| + 0.2 mM Palmitate-BSA | 110 ± 9 | |

| + 0.2 mM Palmitate-BSA + 40 µM Etomoxir | 65 ± 5 |

Experimental Protocols

This protocol is adapted from standard Agilent Seahorse XF FAO assay protocols for use with this compound.

Materials

-

This compound (or other medium-chain acylcarnitine)

-

Agilent Seahorse XF Cell Culture Microplates

-

Agilent Seahorse XF Sensor Cartridge

-

Agilent Seahorse XF Calibrant

-

Seahorse XF Base Medium (e.g., DMEM, phenol (B47542) red-free)

-

L-Glutamine

-

HEPES

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Oligomycin (ATP synthase inhibitor)

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP, uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Cells of interest

Reagent Preparation

-

FAO Assay Medium:

-

Supplement Seahorse XF Base Medium with 2 mM L-Glutamine and 1 mM HEPES.

-

Adjust pH to 7.4 at 37°C.

-

Warm to 37°C before use.

-

-

This compound Stock Solution (100 mM):

-

Dissolve this compound in sterile water.

-

Store at -20°C in aliquots.

-

-

Mitochondrial Stress Test Compound Stock Solutions (10X):

-

Prepare 10X stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in FAO Assay Medium. The final concentrations will need to be optimized for your specific cell type, but a good starting point is:

-

Oligomycin: 10 µM (for 1 µM final)

-

FCCP: 10 µM (for 1 µM final)

-

Rotenone/Antimycin A: 5 µM each (for 0.5 µM final)

-

-

Experimental Procedure

Day 1: Cell Seeding

-

Seed cells in an Agilent Seahorse XF Cell Culture Microplate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay.

-

Incubate overnight at 37°C in a CO₂ incubator.

Day 2: Seahorse XF Assay

-

Hydrate Sensor Cartridge:

-

One day prior to the assay, place the Seahorse XF Sensor Cartridge upside down.

-

Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

-

Lower the sensor cartridge onto the utility plate and incubate at 37°C in a non-CO₂ incubator overnight.

-

-

Prepare Cell Plate:

-

One hour before the assay, remove the growth medium from the cell plate.

-

Wash the cells twice with pre-warmed FAO Assay Medium.

-

Add 180 µL of FAO Assay Medium to each well.

-

Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow the temperature and pH to equilibrate.

-

-

Prepare Compound Plate:

-

In a separate utility plate, prepare the compounds for injection.

-

Port A: Add FAO Assay Medium (for baseline) or this compound (to a final concentration of 0.5 mM).

-

Port B: Add Oligomycin (10X stock).

-

Port C: Add FCCP (10X stock).

-

Port D: Add Rotenone/Antimycin A (10X stock).

-

-

Run the Seahorse XF Assay:

-

Load the hydrated sensor cartridge with the compound plate into the Seahorse XF Analyzer for calibration.

-

After calibration, replace the utility plate with the cell plate.

-

Initiate the assay protocol. A typical protocol consists of:

-

Baseline measurement (3 cycles)

-

Injection from Port A (this compound or vehicle) and subsequent measurement (3 cycles)

-

Injection from Port B (Oligomycin) and subsequent measurement (3 cycles)

-

Injection from Port C (FCCP) and subsequent measurement (3 cycles)

-

Injection from Port D (Rotenone/Antimycin A) and subsequent measurement (3 cycles)

-

-

Data Analysis

The Seahorse XF software will calculate the OCR in real-time. The key parameters to analyze are:

-

Basal Respiration: The baseline OCR before the addition of any inhibitors. The increase in OCR after the addition of this compound represents the basal rate of medium-chain fatty acid oxidation.

-

ATP-linked Respiration: The decrease in OCR after the addition of Oligomycin.

-

Maximal Respiration: The peak OCR reached after the addition of FCCP, which indicates the maximum capacity of the electron transport chain.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration, which is an indicator of the cell's ability to respond to an increased energy demand.

-

Non-Mitochondrial Respiration: The remaining OCR after the addition of Rotenone/Antimycin A.

Visualizations

Signaling Pathway

Caption: Mitochondrial oxidation pathway of Hexanoyl-L-carnitine.

Experimental Workflow

Caption: Experimental workflow for the Seahorse XF FAO assay.

Logical Relationships of Injections

Synthesis of Hexanoyl-L-carnitine Chloride for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester derivative of L-carnitine, a quaternary ammonium (B1175870) compound essential for the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. In research, Hexanoyl-L-carnitine serves as a vital tool for studying fatty acid metabolism, mitochondrial function, and related metabolic disorders. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, including methods for its purification and characterization.

Chemical Properties